![molecular formula C20H18N6O2S B2575371 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide CAS No. 863500-22-5](/img/structure/B2575371.png)
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide
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Overview
Description
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18N6O2S and its molecular weight is 406.46. The purity is usually 95%.
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Scientific Research Applications
Chemical Modification and Biological Activity
Modification of chemical compounds related to 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide has shown remarkable effects in scientific research, particularly in the field of anticancer effects. For example, Xiao-meng Wang et al. (2015) explored how the alkylurea moiety replacement in certain compounds exhibited potent anticancer activities with reduced toxicity, indicating their potential as effective anticancer agents with PI3K inhibitors properties (Wang et al., 2015).
Antimicrobial Activity
Research on derivatives of triazolo[4,5-d]pyrimidine, such as those studied by J.J. Majithiya and B. Bheshdadia (2022), has revealed their efficacy in antimicrobial activities against selected bacterial and fungal strains. These findings underscore the potential of these compounds in developing new antimicrobial agents, highlighting the importance of structural modifications to enhance biological activity (Majithiya & Bheshdadia, 2022).
Antitumor Activity
The synthesis and evaluation of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, as investigated by H. Hafez and Abdel-Rhman B. A. El-Gazzar (2017), demonstrate significant antitumor activity. These compounds showed comparable effects to doxorubicin on various human cancer cell lines, including MCF-7, HeLa, and HCT-116. This research indicates the potential of these compounds as candidates for cancer therapy, further emphasizing the importance of structural diversification for therapeutic applications (Hafez & El-Gazzar, 2017).
Mechanism of Action
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely depending on their specific chemical structure. Factors that can influence the pharmacokinetics include the compound’s lipophilicity, its stability in the body, and its interactions with various enzymes and transport proteins .
The action of these compounds can be influenced by various environmental factors, such as the pH of the body’s tissues, the presence of other drugs or substances, and individual genetic differences in metabolism and drug response .
properties
IUPAC Name |
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-13-3-5-14(6-4-13)23-17(27)11-29-20-18-19(21-12-22-20)26(25-24-18)15-7-9-16(28-2)10-8-15/h3-10,12H,11H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLIYPZSTKHKKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.